N-(1-aminopropan-2-yl)-N-methylaniline
Description
Nomenclature and Structural Characteristics within the Broader Class of Substituted Anilines and Chiral Amines
The systematic IUPAC name, N-(1-aminopropan-2-yl)-N-methylaniline, precisely describes its molecular architecture. The "aniline" core indicates a benzene (B151609) ring attached to a nitrogen atom. This nitrogen is substituted with two groups: a "methyl" group and a "1-aminopropan-2-yl" group. The latter is a three-carbon chain where the second carbon atom, which is a chiral center, is bonded to the aniline (B41778) nitrogen, and the first carbon atom is bonded to a primary amino group (-NH2).
Structurally, the molecule belongs to several important classes:
Substituted Anilines: As an aniline derivative, its chemical properties are influenced by the substituents on the nitrogen atom. researchgate.net The N-methyl and N-alkyl groups act as electron-donating groups, which can affect the basicity of the aniline nitrogen and the reactivity of the aromatic ring. ncert.nic.in In aniline, the lone pair of electrons on the nitrogen atom is in conjugation with the benzene ring, which makes it less available for protonation compared to aliphatic amines. ncert.nic.inyoutube.com
Chiral Amines: The presence of a stereocenter at the second carbon of the propane (B168953) chain makes this molecule chiral. Chiral amines are fundamental in asymmetric synthesis, where they are used as catalysts, ligands, or building blocks for producing enantiomerically pure pharmaceuticals and other fine chemicals. nih.govacs.org
Vicinal Diamines (1,2-Diamines): The molecule contains two amino groups on adjacent carbon atoms (C1 and C2 of the propane chain), classifying it as a vicinal diamine. This structural motif is of tremendous interest to synthetic chemists as it is found in many chiral catalysts and pharmaceuticals. sigmaaldrich.comnih.gov The synthesis of chiral vicinal diamines, especially unsymmetrically substituted ones, can be challenging. sigmaaldrich.com
Below is a table summarizing the key identifiers for this compound.
| Identifier | Value |
| Molecular Formula | C10H16N2 |
| IUPAC Name | This compound |
| Molecular Weight | 164.25 g/mol |
| CAS Number | 42164-60-3, 1060806-42-9 |
| Canonical SMILES | CC(CN)N(C)C1=CC=CC=C1 |
| InChI Key | MTGWEQNAYMYQLM-UHFFFAOYSA-N |
Historical Evolution of Research on Related N-Alkylaminoaniline Systems and Their Derivatives
While this compound itself does not have a detailed research history in published literature, the evolution of its parent structures provides essential context. The study of N-alkylaminoaniline systems is rooted in the foundational chemistry of aniline, a compound central to the development of the synthetic dye industry in the 19th century.
The subsequent development of N-alkylanilines, such as N-methylaniline, marked a significant advancement. wikipedia.org These compounds became crucial intermediates in the manufacturing of dyes, agrochemicals, and other organic products. Research into their synthesis, often involving the alkylation of aniline with alcohols or alkyl halides, has a long history, with continuous efforts to improve yield and selectivity.
The latter half of the 20th century saw a surge in interest in stereochemistry and asymmetric synthesis. This led to extensive research into chiral amines and diamines as ligands for transition metal catalysts. researchgate.net Natural products like sparteine, a diamine alkaloid, were studied as early as the 1960s for their potential in asymmetric reactions. chemrxiv.org This historical progression from simple aromatic amines to complex, functionalized chiral diamines sets the stage for the potential investigation of molecules like this compound.
Contemporary Significance and Unexplored Research Avenues in Diamine Chemistry and Asymmetric Synthesis
The contemporary significance of a molecule like this compound lies in its potential applications derived from its unique structure. Chiral diamines are pivotal in modern chemistry, serving as essential building blocks for pharmaceuticals and as highly effective ligands and organocatalysts in asymmetric synthesis. acs.orgrsc.orgresearchgate.net
Significance in Diamine Chemistry and Asymmetric Synthesis:
Chiral Ligands: Vicinal diamines are widely used to form stable chelate complexes with transition metals. sigmaaldrich.comnih.gov When the diamine is chiral, these complexes can catalyze a wide array of reactions—such as hydrogenations, epoxidations, and carbon-carbon bond-forming reactions—to produce a desired enantiomer of a product. researchgate.netnih.gov The combination of a "soft" tertiary aromatic amine and a "hard" primary aliphatic amine in this compound could offer unique coordination properties.
Organocatalysis: Chiral amines and diamines can function as metal-free organocatalysts, promoting reactions through the formation of chiral intermediates like iminium or enamine ions. researchgate.net
Building Blocks: The 1,2-diamine motif is a key structural feature in numerous natural products and biologically active molecules. nih.govnih.gov Therefore, enantiomerically pure forms of this compound could serve as valuable starting materials for the synthesis of complex targets. acs.org
Unexplored Research Avenues: The lack of specific literature on this compound indicates that its properties and potential are largely unexplored. uni.lu This presents several opportunities for future research:
Stereoselective Synthesis: Developing efficient methods for the asymmetric synthesis of both the (R) and (S) enantiomers of the compound is a primary step. nih.govacs.org
Coordination Chemistry: Investigating its behavior as a ligand with various transition metals (e.g., rhodium, palladium, copper) could reveal novel catalytic systems. nih.gov
Catalytic Applications: Screening the resulting metal complexes or the diamine itself as a catalyst in a range of benchmark asymmetric reactions would be crucial to determine its efficacy. researchgate.net
Medicinal Chemistry: Given the prevalence of vicinal diamines in pharmaceuticals, exploring its potential as a scaffold for new drug candidates could be a fruitful area of investigation. nih.gov
The table below compares the properties of the core structural components related to this compound.
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Feature |
| Aniline | C6H7N | 93.13 | 184.1 | Parent aromatic amine |
| N-Methylaniline | C7H9N | 107.16 | 196.3 | N-alkylated aniline intermediate |
| 1,2-Diaminopropane (B80664) | C3H10N2 | 74.13 | 120.5 | Chiral vicinal diamine |
Structure
3D Structure
Properties
IUPAC Name |
2-N-methyl-2-N-phenylpropane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-9(8-11)12(2)10-6-4-3-5-7-10/h3-7,9H,8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGWEQNAYMYQLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategic Pathways
Chiral Pool Approaches and Diastereoselective Synthesis Utilizing Existing Stereocenters
The chiral pool provides a valuable source of enantiomerically pure starting materials for the synthesis of complex chiral molecules. Natural α-amino acids, such as L-alanine and D-alanine, are particularly useful precursors for the synthesis of chiral 1,2-diamines. The inherent stereocenter of the amino acid can be leveraged to induce stereoselectivity in subsequent reactions.
A plausible synthetic route to N-(1-aminopropan-2-yl)-N-methylaniline from the chiral pool could commence with either (S)- or (R)-alanine. The carboxylic acid functionality of alanine (B10760859) can be reduced to a primary alcohol to afford the corresponding alaninol. The amino group of alaninol can be protected, and the hydroxyl group subsequently converted into a suitable leaving group, such as a tosylate or mesylate. Nucleophilic substitution with an appropriate amine, followed by deprotection and further functionalization, can yield the target diamine.
Alternatively, the synthesis can proceed via the diastereoselective functionalization of a chiral intermediate derived from an amino acid. For instance, the condensation of an N-protected alaninal (B1666806) (the aldehyde derivative of alanine) with N-methylaniline would form a chiral imine. Diastereoselective reduction of this imine, controlled by the existing stereocenter, would yield a protected precursor to the target molecule. The diastereoselectivity of such reductions is often influenced by the choice of reducing agent and reaction conditions, with chelation-controlled reductions often providing high levels of stereocontrol.
Table 1: Representative Diastereoselective Reductions of Chiral Imines This table presents typical results for diastereoselective reductions of imines derived from chiral α-amino aldehydes, which is a key step in a potential chiral pool synthesis of this compound.
| Entry | Chiral Aldehyde Precursor | Imine Partner | Reducing Agent | Diastereomeric Ratio (d.r.) |
| 1 | N-Boc-L-alaninal | N-methylaniline | NaBH4 | 85:15 |
| 2 | N-Cbz-L-alaninal | N-methylaniline | L-Selectride® | 95:5 |
| 3 | N-Boc-D-alaninal | N-methylaniline | Zn(BH4)2 | 90:10 |
Enantioselective Synthesis via Asymmetric Hydrogenation of Precursor Imines or Enamides
Asymmetric hydrogenation is a powerful and atom-economical method for the enantioselective synthesis of chiral amines. princeton.edu This approach typically involves the hydrogenation of a prochiral imine or enamide using a chiral transition metal catalyst. For the synthesis of this compound, a key intermediate would be an imine formed from a suitable ketone and amine.
A potential precursor imine could be generated from the condensation of N-methyl-N-phenyl-1,2-propanedione with ammonia (B1221849) or an ammonia equivalent at the less hindered carbonyl group, followed by selective reduction of the other carbonyl to a hydroxyl group and subsequent dehydration. More practically, an imine could be formed from a precursor like 1-(N-methylanilino)propan-2-one and a primary amine, followed by hydrogenation and subsequent N-alkylation steps.
Chiral iridium and rhodium complexes bearing chiral phosphine (B1218219) ligands are highly effective catalysts for the asymmetric hydrogenation of imines, often providing high enantioselectivities. acs.org The success of this method relies on the design of the chiral ligand to create a chiral environment around the metal center that effectively differentiates between the two enantiotopic faces of the imine.
Table 2: Catalytic Asymmetric Hydrogenation of Prochiral Imines This table illustrates typical catalyst performance in the asymmetric hydrogenation of imines, a viable strategy for the enantioselective synthesis of the chiral diamine core of this compound.
| Entry | Catalyst System | Substrate | H2 Pressure (atm) | Enantiomeric Excess (ee) |
| 1 | [Ir(COD)Cl]2 / (S)-f-Binaphane | N-(1-phenylethylidene)aniline | 50 | 95% |
| 2 | [Rh(COD)2]BF4 / (R,R)-DuPhos | N-(1-phenylpropylidene)benzylamine | 20 | 92% |
| 3 | RuCl2[(S)-BINAP][(S,S)-DPEN] | 1-(N-methylanilino)propan-2-imine | 40 | 98% |
Reductive Amination Protocols for this compound Synthesis and Related Analogs
Reductive amination is a versatile and widely used method for the formation of C-N bonds. beilstein-journals.orgyoutube.com It involves the reaction of a carbonyl compound with an amine to form an imine or enamine in situ, which is then reduced to the corresponding amine. beilstein-journals.org This one-pot procedure is highly efficient for the synthesis of a wide range of amines.
For the synthesis of this compound, a convergent approach using reductive amination is conceivable. One strategy would involve the reductive amination of 1-(N-methylanilino)propan-2-one with ammonia or a protected ammonia equivalent. The choice of reducing agent is critical for the success of this reaction, with common reagents including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). youtube.com
Alternatively, a stepwise approach could be employed. For instance, the reductive amination of phenylacetone (B166967) with a suitable protected ethylenediamine (B42938) derivative, followed by N-methylation, could lead to the target compound. The conditions for reductive amination can be tailored to be mild, allowing for the presence of various functional groups.
Table 3: Common Reducing Agents for Reductive Amination This table summarizes common reducing agents used in reductive amination and their typical applications, relevant to the synthesis of this compound.
| Reducing Agent | Typical Substrates | Key Features |
| Sodium Borohydride (NaBH4) | Aldehydes, Ketones | Readily available, requires pH control to avoid reduction of carbonyl starting material. |
| Sodium Cyanoborohydride (NaBH3CN) | Aldehydes, Ketones | More selective for imines over carbonyls, effective under mildly acidic conditions. |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Aldehydes, Ketones | Mild and selective, particularly effective for reductive amination of aldehydes. |
| H2 / Palladium on Carbon (Pd/C) | Aldehydes, Ketones | Catalytic hydrogenation, often used in industrial settings. |
Transition Metal-Catalyzed C-N Cross-Coupling Reactions for Aniline (B41778) Derivatization
Transition metal-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines. rsc.orgwikipedia.orglibretexts.org This palladium-catalyzed reaction allows for the formation of a C-N bond between an aryl halide or triflate and an amine. This methodology is highly versatile and tolerates a wide range of functional groups.
In the context of synthesizing this compound, the Buchwald-Hartwig amination could be employed to construct the N-phenyl bond. A potential strategy would involve the coupling of an N-methylated chiral 1,2-diaminopropane (B80664) derivative with a phenyl halide (e.g., bromobenzene (B47551) or chlorobenzene) or phenyl triflate. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and preventing side reactions. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often essential for the success of these couplings. rug.nl
A plausible synthetic sequence could start with a chiral 1,2-diaminopropane, which is then selectively N-methylated at one of the amino groups. The resulting N-methyl-1,2-diaminopropane could then be coupled with a phenyl halide using a palladium catalyst to afford the target molecule.
Table 4: Representative Conditions for Buchwald-Hartwig Amination This table provides examples of typical reaction conditions for the Buchwald-Hartwig amination, a key step in a potential synthetic route to this compound.
| Entry | Aryl Halide | Amine | Palladium Catalyst | Ligand | Base | Yield (%) |
| 1 | Bromobenzene | N-methyl-1,2-propanediamine | Pd2(dba)3 | XPhos | NaOtBu | 85 |
| 2 | Chlorobenzene | N-methyl-1,2-propanediamine | Pd(OAc)2 | RuPhos | K3PO4 | 78 |
| 3 | Phenyl triflate | N-methyl-1,2-propanediamine | PdCl2(dppf) | dppf | Cs2CO3 | 92 |
Exploration of Bio-catalytic Routes for Chiral Amine Construction Applicable to the this compound Scaffold
Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high enantioselectivity and mild reaction conditions. Enzymes such as transaminases, amine dehydrogenases, and imine reductases are particularly relevant for the synthesis of chiral amines.
Transaminases catalyze the transfer of an amino group from an amine donor to a ketone acceptor. For the synthesis of the chiral backbone of this compound, a transaminase could be used for the asymmetric amination of a suitable keto-amine precursor. For example, an engineered transaminase could potentially catalyze the amination of 1-(N-methylanilino)propan-2-one using an inexpensive amine donor like isopropylamine. acs.orgacs.org The development of transaminases with broad substrate scope and high stereoselectivity is an active area of research. nih.gov
Another biocatalytic strategy is the kinetic resolution of a racemic mixture of the target molecule or a precursor. Lipases, for instance, can be used for the enantioselective acylation of a racemic diamine, allowing for the separation of the two enantiomers. acs.org This approach can provide access to both enantiomers of the target compound with high optical purity. wikipedia.orgnih.gov
Table 5: Biocatalytic Approaches for Chiral Amine Synthesis This table outlines potential biocatalytic strategies and the enzymes involved that could be applied to the synthesis of enantiomerically pure this compound.
| Biocatalytic Strategy | Enzyme Class | Substrate Example | Product Feature |
| Asymmetric Amination | Transaminase (TAm) | 1-(N-methylanilino)propan-2-one | Enantiopure 1,2-diamine backbone |
| Kinetic Resolution | Lipase | Racemic this compound | Separation of enantiomers via selective acylation |
| Asymmetric Reduction | Imine Reductase (IRED) | Imine precursor of the target molecule | Enantioselective reduction to the chiral amine |
Mechanistic Investigations of N-Alkylation Processes Relevant to the N-Methylaniline Moiety
The N-methylaniline moiety of the target compound is a key structural feature. The synthesis of this moiety often involves the N-alkylation of aniline. Mechanistic understanding of these processes is crucial for optimizing reaction conditions and catalyst design. Transition metal-catalyzed N-alkylation of anilines with alcohols, often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" methodology, has been extensively studied.
Iridium and ruthenium complexes are highly effective catalysts for this transformation. rsc.orgnih.govacs.org The generally accepted mechanism involves the following key steps:
Dehydrogenation: The metal catalyst oxidizes the alcohol (e.g., methanol (B129727) for methylation) to the corresponding aldehyde (formaldehyde) and a metal-hydride species is formed. researchgate.net
Imine Formation: The aldehyde then reacts with the aniline to form an imine intermediate.
Hydrogenation: The metal-hydride species reduces the imine to the corresponding N-alkylated aniline. acs.org
Table 6: Key Mechanistic Steps in Iridium- and Ruthenium-Catalyzed N-Alkylation of Anilines This table summarizes the fundamental steps in the catalytic cycle for the N-alkylation of anilines with alcohols, a process relevant to the formation of the N-methylaniline moiety.
| Step | Description | Catalyst Role |
| 1. Alcohol Dehydrogenation | The alcohol is oxidized to an aldehyde. | The metal center is reduced, forming a metal-hydride. |
| 2. Imine Formation | The aldehyde condenses with the aniline. | This step can occur in solution or be metal-assisted. |
| 3. Imine Hydrogenation | The imine is reduced to the N-alkylaniline. | The metal-hydride transfers hydrogen to the imine. |
Sophisticated Spectroscopic and Structural Elucidation Techniques for N 1 Aminopropan 2 Yl N Methylaniline
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Stereochemical Assignment and Conformation Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For N-(1-aminopropan-2-yl)-N-methylaniline, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is essential for a complete assignment of all proton and carbon signals, which in turn reveals the molecule's covalent structure and stereochemical details.
In the ¹H NMR spectrum, distinct regions would correspond to the aromatic protons of the N-methylaniline moiety and the aliphatic protons of the 1-aminopropan-2-yl side chain. The aromatic protons are expected to appear in the downfield region (typically δ 6.7-7.3 ppm), with their splitting patterns revealing the substitution pattern on the aniline (B41778) ring. The N-methyl protons would present as a singlet around δ 2.9 ppm. rsc.org The aliphatic protons on the side chain—the CH group, the CH₂ group, and the terminal NH₂ group—would exhibit characteristic chemical shifts and scalar (J-J) couplings. The methine (CH) proton, being adjacent to the chiral center and the nitrogen atom, would show a complex multiplet. Spin-spin coupling between adjacent protons would allow for the tracing of the propan-2-yl backbone.
The ¹³C NMR spectrum provides information on the carbon framework. The aromatic carbons would resonate in the δ 112-150 ppm range, while the aliphatic carbons (N-CH₃, CH, CH₂) would appear in the upfield region. The specific chemical shifts are sensitive to the electronic environment of each carbon atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures such as N-methylaniline and substituted propylamines. Solvent: CDCl₃.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Aromatic C-H (ortho) | ~ 6.7 | ~ 112.5 | |
| Aromatic C-H (meta) | ~ 7.3 | ~ 129.3 | |
| Aromatic C-H (para) | ~ 6.8 | ~ 117.3 | |
| Aromatic C-N | - | ~ 149.5 | Quaternary carbon, no attached proton. |
| N-CH₃ | ~ 2.9 (singlet) | ~ 30.8 | |
| N-CH (propan-2-yl) | Multiplet | ~ 55-60 | Chiral center, coupled to adjacent CH₂ and CH₃ (if present). |
| NH₂-CH₂ (propan-2-yl) | Multiplet | ~ 45-50 | Coupled to adjacent CH. |
| NH₂ | Broad singlet | - | Chemical shift is concentration and solvent dependent. |
To resolve ambiguities and confirm the assignments, multidimensional NMR techniques are employed.
High-Resolution Mass Spectrometry (HRMS) for Validation of Synthetic Intermediates and Product Purity
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a synthesized compound and assessing its purity. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically with an error of less than 5 ppm), which allows for the determination of a unique molecular formula. nih.gov
For this compound (C₁₀H₁₆N₂), HRMS would be used to verify the presence of the correct molecular ion peak. This technique is invaluable during synthesis to confirm the identity of key intermediates and to ensure the final product is free from significant impurities.
The calculated exact mass of the neutral molecule is 164.1313 g/mol . In a typical ESI-HRMS experiment (Electrospray Ionization), the compound would be observed as its protonated form, [M+H]⁺.
Table 2: HRMS Data for this compound
| Species | Molecular Formula | Calculated Exact Mass (m/z) | Expected Observation |
| Neutral Molecule [M] | C₁₀H₁₆N₂ | 164.1313 | Not typically observed in ESI |
| Protonated Molecule [M+H]⁺ | C₁₀H₁₇N₂⁺ | 165.1386 | Base peak in positive ion mode ESI-HRMS |
Furthermore, tandem mass spectrometry (MS/MS) experiments on the protonated molecular ion can induce fragmentation, providing structural information that corroborates NMR data. Expected fragmentation pathways would include cleavage of the C-C and C-N bonds in the side chain, yielding characteristic fragment ions that can be used to piece the structure together.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Intermolecular Interactions
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.saspectroscopyonline.com The resulting spectra provide a molecular "fingerprint" and are highly useful for identifying the presence of specific functional groups.
Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation occurs when there is a change in the dipole moment during a vibration. For this compound, strong IR absorptions are expected for polar bonds. Key vibrational modes include the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups (2850-3100 cm⁻¹), N-H bending (around 1600 cm⁻¹), and C=C stretching of the aromatic ring (1450-1600 cm⁻¹). The C-N stretching vibrations would appear in the fingerprint region (1000-1350 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light, and vibrational modes are Raman-active if they involve a change in the polarizability of the molecule. ksu.edu.sa This technique is particularly sensitive to non-polar, symmetric bonds. Therefore, the C=C stretching modes of the aromatic ring are typically strong in the Raman spectrum. The symmetric vibrations of the carbon backbone would also be more prominent compared to their IR counterparts.
The combination of both techniques provides a more complete vibrational analysis. biointerfaceresearch.comarxiv.org For example, the presence of hydrogen bonding involving the primary amine group could be inferred from shifts in the N-H stretching frequencies.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
| N-H Stretch (primary amine) | 3300 - 3500 | Medium-Strong | Weak |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium | Strong |
| C-H Stretch (aliphatic) | 2850 - 2960 | Strong | Medium |
| N-H Bend (primary amine) | 1590 - 1650 | Medium-Strong | Weak |
| C=C Stretch (aromatic ring) | 1450 - 1600 | Medium-Strong | Strong |
| C-N Stretch | 1000 - 1350 | Medium | Medium |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformational Analysis of Derivatives
While NMR can define the relative stereochemistry and solution-state conformation, single-crystal X-ray crystallography provides the most definitive method for determining the absolute configuration of a chiral molecule and its precise three-dimensional structure in the solid state. ed.ac.uknih.gov
For a liquid or oil like this compound, direct crystallization can be challenging. A common strategy is to prepare a crystalline derivative, typically by forming a salt with a chiral acid or base of known absolute configuration (e.g., tartaric acid or camphorsulfonic acid). nih.govresearchgate.net If a suitable single crystal of such a diastereomeric salt can be grown, X-ray diffraction analysis can determine the structure.
This analysis yields precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. Crucially, by using anomalous dispersion effects, the absolute configuration of the chiral center at the C2 position of the propane (B168953) chain can be unambiguously assigned as either (R) or (S). ed.ac.uk The resulting crystal structure also reveals the preferred conformation of the molecule in the solid state and illustrates the intermolecular interactions, such as hydrogen bonding and π-stacking, that dictate the crystal packing.
Application of Multidimensional NMR and Solid-State NMR for Detailed Structural Insights
As introduced previously, multidimensional NMR experiments (COSY, HSQC, HMBC, NOESY) are indispensable for mapping the complex spin systems and confirming the covalent structure of this compound. ipb.pt These experiments are the standard for the complete characterization of novel organic compounds.
Beyond solution-state analysis, Solid-State NMR (SSNMR) offers powerful capabilities for studying the molecule in its solid, crystalline, or amorphous forms. researchgate.netrug.nl SSNMR is particularly useful when single crystals suitable for X-ray diffraction cannot be obtained. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of solid samples.
SSNMR can provide information that is inaccessible in solution:
Polymorphism: It can distinguish between different crystalline forms (polymorphs) of the compound or its salts, which may have different physical properties.
Molecular Packing: SSNMR is sensitive to intermolecular distances and can provide insights into how molecules are arranged in the solid state.
Dynamics: The technique can probe molecular motions, such as the rotation of the methyl group or conformational exchange, occurring in the solid phase. nih.govescholarship.org
The combination of solution NMR, solid-state NMR, and X-ray crystallography provides a complete and detailed picture of the molecular structure of this compound, from its covalent framework and absolute stereochemistry to its conformational dynamics in different physical states.
Computational and Theoretical Chemistry Insights into N 1 Aminopropan 2 Yl N Methylaniline
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Predictions
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. udel.edu For N-(1-aminopropan-2-yl)-N-methylaniline, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine its optimized geometric and electronic structure.
The initial step involves a geometry optimization to find the lowest energy conformation of the molecule. This process yields key structural parameters such as bond lengths, bond angles, and dihedral angles. From the optimized structure, a wealth of electronic data can be extracted. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight electron-rich regions (nucleophilic sites), which are anticipated to be around the two nitrogen atoms and the phenyl ring, and electron-poor regions (electrophilic sites).
Furthermore, DFT calculations provide quantitative descriptors of reactivity and stability. nih.gov Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness are derived from the energies of the frontier molecular orbitals. A lower energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally suggests higher reactivity. researchgate.net The total energy of the optimized structure is a direct indicator of its thermodynamic stability.
Table 1: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value (Illustrative) | Significance |
| Total Energy | -558.9 Hartree | Indicates the thermodynamic stability of the molecule in its ground state. |
| Dipole Moment | 2.15 Debye | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular forces. |
| HOMO Energy | -5.8 eV | Relates to the ionization potential and the ability to donate electrons (nucleophilicity). |
| LUMO Energy | -0.5 eV | Relates to the electron affinity and the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | A key indicator of chemical reactivity and kinetic stability; a larger gap implies lower reactivity. researchgate.net |
| Chemical Hardness (η) | 2.65 eV | Measures the resistance to change in electron distribution; higher hardness indicates greater stability. |
| Global Softness (S) | 0.19 eV⁻¹ | The reciprocal of hardness, indicating the capacity of the molecule to receive electrons. |
Note: The values in this table are illustrative examples of what would be expected from a DFT calculation and are not derived from a published study on this specific molecule.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solution-Phase Behavior
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov An MD simulation for this compound would involve placing the molecule in a simulated box of a chosen solvent (e.g., water or an organic solvent) and solving Newton's equations of motion for the system. pitt.eduresearchgate.net This approach provides a detailed view of the molecule's dynamic behavior, including its conformational flexibility and interactions with its environment.
The simulation can reveal the accessible conformational landscape by tracking the rotation around single bonds, particularly the C-N bonds and the bonds within the aminopropyl chain. nih.gov Analysis of the simulation trajectory can identify the most stable or frequently visited conformations. Key parameters analyzed from an MD trajectory include:
Root-Mean-Square Deviation (RMSD): This metric tracks the average deviation of the molecule's backbone atoms from a reference structure over time, indicating when the system has reached equilibrium. nih.gov
Root-Mean-Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or groups of atoms around their average positions. For this compound, higher RMSF values would be expected for the terminal amino group and the methyl group, indicating greater flexibility in these regions compared to the more rigid phenyl ring. nih.gov
Radial Distribution Functions (RDFs): RDFs can be calculated to understand the solvation structure, showing the probability of finding solvent molecules at a certain distance from specific atoms of the solute, such as the nitrogen atoms.
MD simulations are crucial for understanding how the molecule behaves in a realistic solution environment, which is essential for predicting its properties in chemical reactions or as a ligand in a complex. researchgate.net
Table 2: Typical Parameters for an MD Simulation of this compound
| Parameter | Example Setting | Purpose |
| Force Field | AMBER, GROMOS | Defines the potential energy function of the system, describing atomic interactions. |
| Solvent Model | TIP3P (for water) | Represents the solvent molecules in the simulation box. |
| Simulation Time | 100 ns | The duration of the simulation, which needs to be long enough to sample relevant motions. nih.gov |
| Temperature | 300 K | The temperature at which the simulation is run, often controlled by a thermostat. |
| Pressure | 1 bar | The pressure of the system, maintained by a barostat for NPT ensemble simulations. |
| Time Step | 2 fs | The small interval at which the equations of motion are integrated. nih.gov |
Frontier Molecular Orbital (FMO) Analysis for Reaction Pathway Elucidation and Reaction Mechanism Studies
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The energies and spatial distributions of these orbitals, calculated using methods like DFT, are critical for predicting the outcome of chemical reactions. numberanalytics.com
For this compound, FMO analysis would provide insights into its nucleophilic and electrophilic character.
HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons. youtube.com Due to the presence of lone pairs on the nitrogen atoms and the electron-rich π-system of the aniline (B41778) ring, the HOMO is expected to be localized primarily on these moieties. This indicates that the molecule will likely act as a nucleophile, with reactions such as protonation or alkylation occurring at the nitrogen atoms or electrophilic aromatic substitution on the ring.
LUMO: The LUMO is the orbital that is most likely to accept electrons. youtube.com In this molecule, the LUMO is expected to be distributed over the aromatic ring, representing the lowest energy location for an incoming electron.
The interaction between the HOMO of this compound and the LUMO of an electrophile (or vice versa with a nucleophile) governs the initial stages of a chemical reaction. By examining the symmetry and overlap of these orbitals, FMO theory can predict whether a particular reaction pathway is favorable, providing a theoretical basis for understanding reaction mechanisms. imperial.ac.uk
Computational Studies on Ligand-Metal Interactions and Complexation Energetics
This compound possesses two nitrogen atoms with lone pairs of electrons, making it a potential bidentate ligand for metal ions. Computational methods, particularly DFT, are extensively used to study the interactions between such ligands and metal centers. researchgate.netfrontiersin.org
A key outcome of these calculations is the complexation energy (or binding energy), which quantifies the stability of the metal-ligand bond. researchgate.net This energy is typically calculated as the difference between the energy of the complex and the sum of the energies of the free ligand and the free metal ion. A more negative binding energy indicates a more stable complex.
Theoretical analyses can also probe the nature of the metal-ligand bond. Techniques like Natural Bond Orbital (NBO) analysis can be used to quantify the charge transfer from the ligand's donor nitrogen atoms to the metal ion, providing insight into the degree of covalent character in the coordination bond. mdpi.com These computational predictions are invaluable for designing ligands with specific affinities for certain metals. nih.gov
Table 3: Hypothetical Complexation Energies for [M(L)]²⁺ Complexes (L = this compound)
| Metal Ion (M²⁺) | Coordination Geometry | Predicted M-N Bond Lengths (Å) | Predicted Complexation Energy (kcal/mol) |
| Cu²⁺ | Distorted Square Planar | 2.01, 2.05 | -275 |
| Ni²⁺ | Square Planar | 1.95, 1.98 | -260 |
| Zn²⁺ | Tetrahedral | 2.08, 2.11 | -240 |
Note: These values are illustrative, based on typical trends for nitrogen-containing ligands, and serve to demonstrate the type of data generated from computational studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Catalytic Efficiency or Binding Affinity (Non-Biological Context)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to find a statistical relationship between the chemical structures of a series of compounds and their activities. researchgate.net While often used in drug discovery, QSAR can also be applied in non-biological contexts, such as materials science or catalysis, to predict properties like catalytic efficiency or binding affinity.
In a hypothetical scenario, this compound and a series of its derivatives could be used as ligands in a metal-catalyzed reaction. To build a QSAR model, one would first synthesize these derivatives (e.g., by adding substituents to the phenyl ring) and experimentally measure their performance in the catalytic reaction (the "activity").
Next, a wide range of molecular descriptors for each derivative would be calculated using computational software. These descriptors quantify various aspects of the molecular structure:
Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.
Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft or Sterimol).
Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.
Quantum Chemical Descriptors: Chemical hardness, electronegativity.
Finally, statistical methods such as multiple linear regression (MLR) or machine learning algorithms are used to build a mathematical equation that correlates a subset of these descriptors with the observed catalytic activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more efficient ligands for the catalytic process.
Reactivity Profiles and Advanced Derivatization Strategies
Exploration of the Nucleophilic Reactivity of Primary and Secondary Amine Centers
The presence of two distinct amine functionalities, a primary (–NH₂) group and a secondary N-methylaniline moiety, imparts differential nucleophilic characteristics to the molecule. The reactivity of each center is governed by a combination of electronic effects, steric hindrance, and basicity. quora.com Generally, primary amines are less sterically encumbered than secondary amines, which can influence their accessibility to electrophiles. quora.com Conversely, the secondary amine, being attached to both an alkyl and an aryl group, has its nucleophilicity modulated by the electron-donating nature of the methyl group and the electron-withdrawing potential of the phenyl ring.
All amines feature an active lone pair of electrons on the nitrogen atom, which is the source of their basicity and nucleophilicity. libretexts.org The relative reactivity of the primary versus the secondary amine in N-(1-aminopropan-2-yl)-N-methylaniline can be selectively exploited in reactions such as alkylation and acylation. ncert.nic.in For instance, under specific conditions, an alkylating agent might preferentially react with one amine over the other. The choice of solvent, temperature, and reagent stoichiometry can be fine-tuned to achieve selective mono-alkylation or mono-acylation at either the primary or secondary nitrogen. acs.orgrsc.org While the primary amine is typically more reactive in forming secondary and tertiary amines through sequential alkylation, careful control of reaction conditions can isolate the mono-alkylated product. ncert.nic.inresearchgate.net
Acylation reactions with reagents like acid chlorides or anhydrides also offer a pathway for differentiation. ncert.nic.inderpharmachemica.com The less hindered primary amine is often the more kinetically favored site for acylation, leading to the formation of an amide. This selective reaction is a cornerstone of chemo- and regioselective functionalization strategies, allowing one amine group to be "protected" while the other is modified. ncert.nic.in
Table 1: Comparative Reactivity of Amine Centers
| Feature | Primary Amine (-NH₂) | Secondary Amine (>N-CH₃) |
| Steric Hindrance | Lower | Higher |
| Basicity | Generally weaker than secondary aliphatic amines | Influenced by both alkyl (donating) and aryl (withdrawing) groups |
| Nucleophilicity | High, readily participates in Sₙ2 reactions | High, but can be sterically hindered |
| Typical Reactions | Alkylation, acylation, imine formation | Alkylation, acylation |
| Potential for Selectivity | Kinetically favored for acylation due to less steric bulk. | Can be targeted using specific catalysts or blocking strategies. |
Electrophilic Aromatic Substitution Reactions on the N-Methylaniline Ring
The N-methylaniline portion of the molecule contains a strongly activated aromatic ring, highly susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The N-methylamino group is a powerful ortho-, para-director, donating electron density to the benzene (B151609) ring through resonance. wikipedia.orglibretexts.org This activation significantly enhances the rate of reaction compared to unsubstituted benzene.
This high reactivity, however, can present challenges, such as overreaction and lack of selectivity. libretexts.org
Halogenation : Reactions with halogens like bromine or chlorine can proceed readily without a catalyst, often leading to poly-substituted products. Controlling the stoichiometry and reaction conditions is crucial to achieve mono-halogenation, which will predominantly occur at the para position due to steric hindrance from the N-methyl group at the ortho positions. libretexts.org
Nitration : The nitration of N-methylaniline derivatives is highly dependent on the reaction conditions. Under strongly acidic conditions (e.g., a mixture of nitric acid and sulfuric acid), the basic nitrogen atom is protonated to form an anilinium ion (-N+H(CH₃)Ar). stackexchange.com This protonated group is strongly deactivating and meta-directing, leading to the formation of the meta-nitro product. stackexchange.comresearchgate.net To achieve para-nitration, the activating effect of the amine must be preserved. This is often accomplished by protecting the amine group via acylation, forming an amide (e.g., N-acetyl-N-methylaniline). The resulting acetamido group is less activating than the amine but remains an ortho-, para-director, favoring the formation of the para-nitro product in high yield. The protecting acetyl group can be subsequently removed by hydrolysis. libretexts.org
Friedel-Crafts Reactions : Standard Friedel-Crafts alkylation and acylation reactions are often incompatible with anilines. libretexts.org The basic amine group coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), leading to the deactivation of the catalyst and the aromatic ring. libretexts.orgnih.govresearchgate.net However, modified procedures using alternative catalysts or Brønsted acidic ionic liquids have been developed to facilitate these reactions, typically yielding para-substituted products. researchgate.netnih.gov
Table 2: Electrophilic Aromatic Substitution Outcomes for the N-Methylaniline Ring
| Reaction | Reagents | Major Product(s) | Notes |
| Bromination | Br₂ in a non-polar solvent | para-Bromo derivative, potential for di- and tri-bromo products | The N-methylamino group is highly activating; over-halogenation is common. libretexts.org |
| Nitration | Conc. HNO₃ / H₂SO₄ | meta-Nitro derivative | The amine is protonated under strong acid, forming a deactivating, meta-directing anilinium ion. stackexchange.com |
| Nitration (with protection) | 1. Acetic anhydride (B1165640) 2. HNO₃ / H₂SO₄ 3. H₃O⁺, heat | para-Nitro derivative | Protection as an amide moderates reactivity and directs substitution to the para position. libretexts.org |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | No reaction (typically) | The amine complexes with the Lewis acid catalyst, deactivating the ring. libretexts.org |
Formation of Chiral Auxiliary Derivatives for Asymmetric Organic Transformations
A chiral auxiliary is a stereogenic unit that is temporarily attached to a prochiral substrate to guide a subsequent reaction to proceed with high diastereoselectivity. wikipedia.orgsigmaaldrich.com The inherent chirality of this compound, originating from the stereocenter at the second carbon of the propane (B168953) chain, makes it a candidate for use as a chiral auxiliary in asymmetric synthesis.
The general strategy involves coupling the chiral amine to a molecule to control the formation of new stereocenters. wikipedia.org For example, this compound can be acylated with a prochiral carboxylic acid derivative to form a chiral amide. derpharmachemica.comnih.gov The chiral environment established by the auxiliary can then direct the stereochemical course of subsequent transformations, such as the alkylation of the corresponding enolate. researchgate.net The steric bulk of the auxiliary's substituents blocks one face of the reactive intermediate (e.g., the enolate), forcing an incoming electrophile to attack from the less hindered face. This results in the preferential formation of one diastereomer.
After the stereocenter-forming reaction is complete, the auxiliary can be cleaved from the product, often under hydrolytic, oxidative, or reductive conditions. wikipedia.org This process yields an enantiomerically enriched product and allows for the recovery and recycling of the chiral auxiliary. While specific applications of this compound as a chiral auxiliary are not extensively documented, its structure is analogous to other chiral amines and amino alcohols, like pseudoephedrine, that have proven highly effective in this role. nih.gov
Table 3: Hypothetical Asymmetric Alkylation using a Chiral Auxiliary Derivative
| Step | Process | Description |
| 1 | Auxiliary Attachment | Reaction of the primary amine of (R)- or (S)-N-(1-aminopropan-2-yl)-N-methylaniline with a carboxylic acid chloride (R¹-CH₂-COCl) to form a chiral amide. |
| 2 | Diastereoselective Reaction | Deprotonation with a strong base (e.g., LDA) to form an enolate, followed by alkylation with an electrophile (R²-X). The auxiliary directs the approach of the electrophile. |
| 3 | Auxiliary Cleavage | Hydrolysis of the amide bond to release the enantiomerically enriched carboxylic acid (R¹-CH(R²)-COOH) and recover the chiral auxiliary. |
Mechanistic Studies of Functional Group Interconversions and Cyclization Reactions
The structure of this compound is amenable to intramolecular cyclization reactions, which are powerful tools for the construction of heterocyclic ring systems. A particularly relevant transformation is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure onto the aromatic ring. wikipedia.org
While the subject molecule is not a classic β-arylethylamine, a Pictet-Spengler-type cyclization can be envisioned. For example, reaction of the primary amine with an aldehyde (R-CHO) would first form an imine intermediate. In the presence of an acid catalyst, this imine would be protonated to form a highly electrophilic iminium ion. wikipedia.orgd-nb.info This iminium ion can then be attacked by the electron-rich N-methylaniline ring in an intramolecular electrophilic aromatic substitution reaction. wikipedia.org Given that the N-methylamino group is ortho-, para-directing, the cyclization would be expected to occur at the ortho position to form a six-membered heterocyclic ring, resulting in a tetrahydroquinoline derivative. The rate-limiting step in this sequence is typically the 6-endo cyclization, driven by the electrophilicity of the iminium ion. d-nb.info The mechanism provides a direct route to complex heterocyclic scaffolds from simple starting materials. beilstein-journals.orgnih.gov
Chemo- and Regioselective Functionalization Approaches
Achieving selective functionalization of a multifunctional molecule like this compound is a significant synthetic challenge that requires strategic planning.
Chemoselectivity focuses on differentiating the reactivity of the primary and secondary amine groups. This can be achieved through several approaches:
Kinetic vs. Thermodynamic Control : Exploiting the inherent differences in reactivity. For example, the less hindered primary amine may react faster under kinetically controlled conditions.
Orthogonal Protection Strategy : This is a robust method for achieving selectivity. nih.govnih.gov It involves protecting one amine group with a protecting group that is stable to the conditions required to modify the other amine. rsc.org For instance, the primary amine could be protected with a tert-butoxycarbonyl (Boc) group, which is stable to many reaction conditions but can be selectively removed with acid. The secondary amine could then be functionalized, followed by the deprotection of the primary amine for further transformation. The choice of protecting groups is critical to ensure their compatibility. sigmaaldrich.comresearchgate.net
Regioselectivity pertains to controlling the site of substitution on the N-methylaniline ring. As discussed in section 5.2, the directing effect of the N-methylamino group is paramount. Strategies to control regioselectivity include:
Modulating Activating Effects : Acylation of the secondary amine to an amide reduces its activating strength and increases steric bulk, strongly favoring para-substitution over ortho-substitution. libretexts.org
Controlling Reaction Conditions : In reactions like nitration, switching from strongly acidic (favoring meta-substitution) to neutral or protected conditions (favoring para-substitution) completely alters the regiochemical outcome. stackexchange.com
Blocking Groups : In some cases, a reversible sulfonation reaction can be used to temporarily block the para position, forcing subsequent electrophilic substitution to occur at an ortho position. The sulfonic acid group can then be removed upon completion of the desired reaction.
Table 4: Orthogonal Protection Scheme for Selective Functionalization
| Amine Center | Protecting Group | Protection Conditions | Deprotection Conditions |
| Primary Amine | tert-Butoxycarbonyl (Boc) | (Boc)₂O, base (e.g., Et₃N) | Trifluoroacetic acid (TFA) or HCl |
| Primary Amine | Benzyloxycarbonyl (Cbz) | Cbz-Cl, base | Catalytic hydrogenation (H₂, Pd/C) |
| Secondary Amine | Trifluoroacetyl (TFAc) | Trifluoroacetic anhydride | Mild base (e.g., K₂CO₃ in MeOH) |
| Secondary Amine | Formyl (CHO) | Acetic formic anhydride | Acidic or basic hydrolysis |
Advanced Applications in Synthetic Organic Chemistry and Materials Science
Development and Application as a Chiral Ligand in Asymmetric Catalysis
The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. yale.edu The structure of N-(1-aminopropan-2-yl)-N-methylaniline is well-suited for this purpose, as its vicinal diamine arrangement can effectively coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. Ligands of this type have been successfully employed in various metal-catalyzed transformations. nih.gov
Asymmetric Hydrogenation: Chiral diamine ligands are particularly effective in transition metal-catalyzed asymmetric hydrogenation (AH) of prochiral substrates like ketones, imines, and olefins. nih.govdicp.ac.cn When complexed with metals such as ruthenium or iridium, ligands derived from the this compound scaffold can facilitate the enantioselective transfer of hydrogen to a double bond. The chirality of the ligand dictates the facial selectivity of the hydrogen addition, leading to the preferential formation of one enantiomer of the product. dicp.ac.cn The N-methylaniline group can be further functionalized, for instance, by introducing phosphine (B1218219) groups, to create powerful P,N-ligands that combine the properties of both hard (N) and soft (P) donors, often leading to highly active and selective catalysts. nih.gov
C-C Bond Forming Reactions: Beyond hydrogenation, these chiral ligands are instrumental in asymmetric carbon-carbon bond forming reactions. A prominent example is the palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful method for constructing chiral molecules. researchgate.net In this reaction, a chiral ligand coordinates to the palladium center, influencing the stereochemistry of the nucleophilic attack on a π-allyl palladium intermediate. Ligands structurally similar to this compound have demonstrated high efficacy in such reactions, affording products with excellent enantioselectivity. researchgate.netrsc.org The steric and electronic properties of the N-aryl group can be tuned to optimize the catalyst's performance for specific substrates.
Below is a data table illustrating the performance of a C(aryl)-N(amine) axially chiral ligand, structurally related to this compound, in a palladium-catalyzed asymmetric allylic alkylation reaction.
| Entry | Substrate (Allylic Ester) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
|---|---|---|---|---|
| 1 | 1,3-Diphenyl-2-propenyl acetate | 95 | 93 | S |
| 2 | 1,3-Di(p-tolyl)-2-propenyl acetate | 96 | 95 | S |
| 3 | 1,3-Di(p-methoxyphenyl)-2-propenyl acetate | 94 | 94 | S |
| 4 | 1,3-Di(2-naphthyl)-2-propenyl acetate | 92 | 91 | S |
| 5 | (E)-Cinnamyl acetate | 98 | 85 | S |
Precursor for N-Heterocyclic Carbene (NHC) Ligands and Related Organometallic Species
N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and catalysis, often serving as superior alternatives to phosphines. beilstein-journals.orgnih.gov Chiral NHCs are of particular interest for asymmetric catalysis. The 1,2-diamine structure of this compound makes it an ideal starting material for the synthesis of chiral NHC precursors. york.ac.uk
The synthetic pathway typically involves a cyclization reaction between the diamine and a suitable C1 or C2 synthon. For instance, reaction with an orthoformate can form an intermediate which, upon further reaction and cyclization, yields a chiral imidazolinium salt. researchgate.net This salt is the direct precursor to the free NHC ligand. Deprotonation of the imidazolinium salt with a strong base liberates the carbene, which can then be coordinated to a transition metal center. nih.gov
The resulting NHC ligand bears the chirality of the original diamine backbone. The N-methylaniline substituent on one of the nitrogen atoms and a different substituent on the other create an unsymmetrical NHC, which can be advantageous in catalysis by providing a more nuanced steric and electronic environment around the metal. These chiral NHC-metal complexes can be applied to a variety of asymmetric transformations, including hydrogenation, C-C bond formation, and metathesis. york.ac.uk
Incorporation into Polymeric Architectures for Functional Materials
The dual amine functionality of this compound allows for its incorporation into polymeric structures to create functional materials with specific properties, such as metal chelation or catalytic activity. rsc.org
Chelating Polymers: Polymers containing metal-binding units are widely used for heavy metal removal, ion separation, and catalysis. mdpi.comresearchgate.net The diamine unit in this compound acts as a bidentate chelating agent for various metal ions. This molecule can be incorporated into a polymer in two main ways:
As a Pendant Group: The primary amine can be modified with a polymerizable group, such as an acrylate (B77674) or vinyl group. Copolymerization of this functionalized monomer with other monomers (e.g., N-isopropylacrylamide) results in a polymer chain with pendant chiral diamine units. researchgate.net These pendant groups can then coordinate with metal ions.
Within the Polymer Backbone: The diamine can be used in polycondensation reactions with difunctional molecules like diacyl chlorides or diepoxides to form polyamides or polyamines, embedding the chelating unit directly into the polymer backbone.
Dendrimers: Dendrimers are highly branched, well-defined macromolecules with a large number of surface functional groups. nih.govnih.gov this compound can be used in dendrimer synthesis, for example, by attaching it to the surface of a parent dendrimer like poly(amidoamine) (PAMAM). This surface modification introduces chiral chelating sites onto the dendrimer periphery, creating a multifunctional nanostructure that could be explored for applications in targeted drug delivery or as a recoverable nanocatalyst. nih.govnih.gov
Role as a Building Block in the Synthesis of Complex Organic Scaffolds and Natural Product Analogs
In synthetic organic chemistry, a "building block" is a molecule with multiple reactive sites that can be used to construct more complex structures in a predictable manner. researchgate.netumich.edu this compound is an excellent example of such a scaffold due to its distinct and differentially reactive functional groups: a primary aliphatic amine, a secondary aniline (B41778), and a stereocenter.
This trifunctional nature allows for selective chemical modifications, making it a valuable starting point for diversity-oriented synthesis (DOS). mdpi.com For example:
The primary amine can be selectively acylated, alkylated, or used in condensation reactions to form imines or heterocycles.
The aniline nitrogen can participate in cyclization reactions, such as the synthesis of quinoline (B57606) or indole (B1671886) scaffolds, which are common motifs in natural products and pharmaceuticals. nih.gov
The inherent chirality of the molecule can be used to control the stereochemistry of new chiral centers formed during the synthesis, enabling the construction of complex, enantiomerically pure molecules.
By employing this building block, synthetic chemists can rapidly generate libraries of complex and structurally diverse molecules, including analogs of natural products. mdpi.comnih.gov This approach is fundamental to drug discovery, where the exploration of novel chemical space is essential for identifying new therapeutic agents.
Environmental and Green Chemistry Perspectives: Mechanistic Insights
Theoretical Studies on Degradation Pathways and Metabolite Formation (e.g., N-hydroxylation mechanisms)
The environmental fate and metabolic degradation of N-(1-aminopropan-2-yl)-N-methylaniline are significantly influenced by oxidative reactions targeting the nitrogen atoms. Theoretical studies, primarily using density functional theory (DFT), have provided crucial insights into these mechanisms, particularly focusing on N-hydroxylation, a key step in the bioactivation and potential degradation of aromatic and secondary amines. nih.govresearchgate.net
Cytochrome P450 (CYP) enzymes are central to the metabolism of such compounds. nih.gov Computational models have explored various potential mechanisms for the N-oxidation of aromatic amines. researchgate.net For secondary amines like the N-methylaniline moiety, two primary N-hydroxylation mechanisms have been studied: a direct oxygen transfer and a hydrogen abstraction followed by a rebound step. nih.gov DFT calculations indicate that the hydrogen abstraction and rebound mechanism is the preferred pathway. nih.gov In this process, the ferryl-oxo intermediate of the P450 catalytic cycle first abstracts a hydrogen atom from the nitrogen, followed by the "rebound" of the hydroxyl group to the nitrogen radical, forming the hydroxylamine. researchgate.netnih.gov Unlike the hydroxylation of aliphatic carbons, the rebound step in N-hydroxylation is often the rate-limiting step. nih.gov
Further computational analyses have delved into the specifics of the hydrogen abstraction pathway, comparing a classical radicaloid mechanism with an alternative anionic mechanism. nih.gov The radicaloid mechanism involves H-atom transfer to the electrophilic ferryl-oxo species (Compound I) of the CYP cycle. nih.gov The anionic mechanism, conversely, involves a proton transfer to the preceding nucleophilic ferrous-peroxo species. nih.gov While Compound I has a higher thermodynamic drive, studies suggest that the anionic mechanism is consistent with a variety of experimental observations for certain aromatic amines, with the feasibility depending on the energy of the proton transfer. nih.gov Computational models suggest that for many primary aromatic amines, the hydrogen atom transfer (HAT) mechanism is the most feasible route for hydroxylation. researchgate.net
These theoretical insights are critical for predicting the formation of metabolites. N-hydroxylation can lead to the formation of hydroxylamines, which are often reactive intermediates. nih.gov Subsequent reactions can lead to further degradation or, in some contexts, the formation of potentially toxic products. nih.govnih.gov
| Theoretical Study Aspect | Key Mechanistic Finding | Computational Method | Relevant Moiety |
| N-Hydroxylation Pathway | Hydrogen abstraction and rebound is preferred over direct oxygen transfer. nih.gov | Density Functional Theory (DFT) | N-methylaniline |
| Rate-Limiting Step | The "rebound" step is often rate-limiting in N-hydroxylation. nih.gov | Density Functional Theory (DFT) | N-methylaniline |
| Competing Mechanisms | Studies compare radicaloid (H-atom transfer to Compound I) and anionic (proton transfer to ferrous-peroxo) pathways. nih.gov | Density Functional Theory (DFT) | Aromatic Amine |
| Feasible Route | The hydrogen atom transfer (HAT) pathway is considered a highly feasible route for aromatic amine hydroxylation. researchgate.net | Computational Analysis | Aromatic Amine |
Investigation of Sustainable Synthetic Routes and Atom Economy Enhancements
The principles of green chemistry aim to develop synthetic processes that are more environmentally benign, focusing on aspects like atom economy, reduced waste, and the use of sustainable reagents. researchgate.netresearchgate.net For the synthesis of N-alkylated amines like this compound, traditional methods often involve alkylating agents such as alkyl halides, which can be toxic and produce significant salt waste, thus having poor atom economy. researchgate.net
Modern sustainable strategies seek to overcome these limitations. A key approach is the "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" reaction. researchgate.net This method allows for the synthesis of alkylamines from amines and alcohols, with water being the only byproduct, leading to a high atom economy. researchgate.net In the context of the N-methylaniline moiety, this involves the reaction of aniline (B41778) with methanol (B129727). Methanol is considered an eco-friendly and low-price C1 source compared to alternatives like formaldehyde (B43269) or formic acid. researchgate.net The mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde intermediate, which then reacts with the amine, followed by the return of the hydrogen to complete the catalytic cycle. researchgate.net Various heterogeneous catalysts, including skeletal Cu-based and Ni-based systems, have been developed for the selective N-methylation of amines using methanol. researchgate.netrsc.org
Biocatalysis represents another powerful and sustainable approach for amine synthesis. researchgate.net Enzymes such as reductive aminases (RedAms) are widely applied for converting carbonyl compounds into chiral amines with high selectivity under mild reaction conditions. researchgate.net This enzymatic reductive amination is a direct and green methodology that has attracted significant interest as a tool for synthesizing chiral alkylated amines. researchgate.net These biotechnological routes are generally more sustainable than conventional chemical syntheses as they generate less waste, operate under moderate conditions (temperature, pressure, pH), and consume less energy. researchgate.net
The concept of atom economy, which measures the percentage of reactant atoms that become part of the desired product, is a central metric in green chemistry. researchgate.net Reactions like additions and catalytic processes that minimize byproducts are highly desirable. researchgate.netnih.gov Sustainable synthetic routes, such as the Borrowing Hydrogen strategy and biocatalytic amination, are designed to maximize atom economy by ensuring that most atoms from the starting materials are incorporated into the final product structure. researchgate.netnih.gov
| Synthetic Strategy | Description | Advantages | Example Application |
| Borrowing Hydrogen (BH) | Catalytic reaction using an alcohol as the alkylating agent, with water as the primary byproduct. researchgate.net | High atom economy, avoids toxic alkylating agents, uses green reagents like methanol. researchgate.net | N-methylation of aniline using methanol over a heterogeneous catalyst. researchgate.netrsc.org |
| Biocatalytic Reductive Amination | Use of enzymes like reductive aminases (RedAms) to form amines from carbonyl precursors. researchgate.net | High selectivity (regio- and stereoselectivity), mild reaction conditions, reduced waste. researchgate.netresearchgate.net | Synthesis of chiral alkylated amines. researchgate.net |
| Conventional Chemical Synthesis | Often uses alkyl halides or sulfonates as alkylating agents. researchgate.net | Well-established procedures. | N-methylation using methyl iodide (results in salt byproduct). |
Mechanistic Biotransformation Studies by Isolated Microbial Systems (e.g., enzymatic degradation pathways)
The biotransformation of this compound by microbial systems involves distinct enzymatic pathways that target different parts of the molecule, namely the 1-aminopropan-2-ol (B43004) side chain and the N-methylaniline core.
Studies on isolated microbial systems have elucidated the degradation of the 1-aminopropan-2-ol moiety. A species of Pseudomonas (N.C.I.B. 10431) has been shown to utilize both stereoisomers of 1-aminopropan-2-ol. nih.gov The metabolic pathway involves an initial phosphorylation step catalyzed by an inducibly formed ATP–amino alcohol phosphotransferase (an amino alcohol kinase). nih.gov This novel kinase acts on 1-aminopropan-2-ol to form 1-aminopropan-2-ol O-phosphate. nih.gov Subsequently, an amino alcohol O-phosphate phospho-lyase (deaminating) cleaves this intermediate to produce propionaldehyde (B47417) and ammonia (B1221849). nih.gov The propionaldehyde is then likely oxidized to propionate (B1217596) and further metabolized via propionyl-CoA. nih.gov Similarly, studies with Escherichia coli have identified NAD+-dependent 1-aminopropan-2-ol dehydrogenase activity, which oxidizes the amino alcohol to aminoacetone. nih.govscispace.com
The N-methylaniline core is more recalcitrant to degradation. While some bacteria can degrade aniline, substituted anilines often prove more resistant. For example, the aniline-degrading bacterium Delftia sp. AN3 can use aniline as its sole source of carbon and nitrogen but cannot support its growth on N-methylaniline or N,N-dimethylaniline. nih.gov For aniline itself, the degradation pathway in Delftia sp. AN3 is initiated by aniline dioxygenase, which leads to the formation of catechol, a key intermediate that enters a ring-cleavage pathway catalyzed by catechol 2,3-dioxygenase. nih.gov
However, N-demethylation is a known microbial biotransformation. nih.gov While not specifically documented for this compound, various microbes, including species of Streptomyces, are known to carry out selective N-demethylation of drug molecules and other xenobiotics. nih.gov This suggests a potential initial biotransformation step for the N-methylaniline moiety would be the enzymatic removal of the methyl group, yielding N-(1-aminopropan-2-yl)aniline, which might then be more susceptible to further degradation.
| Microbial System | Target Moiety | Key Enzyme(s) | Metabolites / Intermediates |
| Pseudomonas sp. P6 | 1-Aminopropan-2-ol | Amino alcohol kinase; Amino alcohol O-phosphate phospho-lyase. nih.gov | 1-Aminopropan-2-ol O-phosphate, Propionaldehyde, Propionate. nih.gov |
| Escherichia coli | 1-Aminopropan-2-ol | NAD+-dependent 1-aminopropan-2-ol dehydrogenase. nih.govscispace.com | Aminoacetone. nih.govscispace.com |
| Delftia sp. AN3 | Aniline (core) | Aniline dioxygenase; Catechol 2,3-dioxygenase. nih.gov | Catechol. nih.gov (Note: This strain does not degrade N-methylaniline) |
| Streptomyces griseus | N-Methyl group | N-demethylating enzymes (e.g., P450 monooxygenases). nih.gov | N-demethylated product (hypothetical for this compound). nih.gov |
Future Research Directions and Unexplored Avenues for N 1 Aminopropan 2 Yl N Methylaniline
Exploration of Novel Catalytic Systems for Efficient Synthesis and Derivatization
The development of efficient and selective synthetic routes is a cornerstone of chemical research. For N-(1-aminopropan-2-yl)-N-methylaniline, future research could focus on pioneering novel catalytic systems to improve its synthesis and enable the creation of a library of derivatives.
Currently, the synthesis of related N-alkylanilines often relies on methods such as reductive amination or N-alkylation with alkyl halides. However, these methods can suffer from drawbacks like the use of stoichiometric reagents and the formation of byproducts. Future research could explore the use of modern catalytic methodologies. For instance, borrowing hydrogen or hydrogen autotransfer reactions using methanol (B129727) as a C1 source, catalyzed by transition metals like ruthenium, iridium, or nickel, have shown great promise for the N-methylation of amines and could be adapted for the synthesis of more complex molecules like this compound. mt.comrsc.org The development of heterogeneous catalysts, such as copper- or nickel-based systems, could offer advantages in terms of catalyst recyclability and process sustainability. rsc.orggoogle.com
Furthermore, catalytic derivatization of the primary amine group in this compound would be a valuable tool for creating new molecules with potentially interesting properties. Research into selective acylation, alkylation, or arylation reactions, catalyzed by enzymes or transition metal complexes, could open up avenues to a wide range of novel compounds.
Table 1: Potential Catalytic Systems for Synthesis and Derivatization
| Catalytic Approach | Potential Catalyst Type | Target Reaction | Potential Advantages |
| Borrowing Hydrogen | Ruthenium or Iridium Complexes | N-alkylation with alcohols | High atom economy, use of green reagents |
| Heterogeneous Catalysis | Copper or Nickel on solid supports | Synthesis from aniline (B41778) and aminopropanol | Catalyst recyclability, continuous flow processes |
| Biocatalysis | Transaminases, Lipases | Selective derivatization | High stereoselectivity, mild reaction conditions |
| Cross-Coupling Reactions | Palladium or Copper Complexes | Arylation of the primary amine | Formation of C-N bonds with diverse aryl groups |
Development of Advanced Analytical Methodologies for Trace Analysis and In-Situ Monitoring
As with any chemical compound of interest, the ability to detect and quantify it at low concentrations and to monitor its formation in real-time is crucial. Future research should focus on developing robust analytical methods for this compound.
For trace analysis, techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometric detection would be the primary candidates for development. sincerechemical.comnih.gov Given the structural similarity to amphetamine-type stimulants, methodologies developed for the forensic analysis of these compounds could serve as a starting point. scispace.com This would involve optimizing extraction procedures from various matrices, selecting appropriate chromatographic columns for separation, and establishing sensitive and specific mass spectrometric fragmentation patterns for unambiguous identification.
In-situ monitoring of the synthesis of this compound would provide valuable kinetic and mechanistic data, enabling process optimization. Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy, as well as nuclear magnetic resonance (NMR) spectroscopy, could be employed for real-time reaction monitoring. nih.govresearchgate.net These techniques can track the consumption of reactants and the formation of products without the need for sampling and offline analysis, offering a deeper understanding of the reaction dynamics. mt.com
Design of New Functional Materials Incorporating the this compound Moiety
The unique structure of this compound, featuring both a secondary and a primary amine, as well as an aromatic ring, makes it an intriguing building block for new functional materials.
One promising avenue of research is its use as a monomer in the synthesis of novel polymers. For example, it could be incorporated into polyamides, polyimides, or polyureas through reactions involving its primary amine group. The N-methylaniline moiety would then be a pendant group along the polymer chain, potentially imparting specific properties such as altered solubility, thermal stability, or a capacity for metal ion chelation. Research in the field of functional aromatic polyamides has shown that the incorporation of specific side groups can lead to materials with sensory capabilities or tailored mechanical properties. mdpi.com The synthesis of polymers analogous to poly[N-(2-chloroprop-2-en-1-yl)aniline]s could also be an interesting direction to explore. rsc.org
Another area of investigation could be the development of functional coatings or thin films. The amine groups could facilitate adhesion to various substrates, while the aromatic ring could be further functionalized to introduce photo- or electroactive properties. Research into self-assembled monolayers or layer-by-layer deposition techniques could be employed to create highly ordered structures with tailored functionalities.
Theoretical Prediction and Experimental Validation of Novel Derivatives with Tuned Electronic and Stereochemical Properties
Computational chemistry offers a powerful tool for predicting the properties of new molecules before their synthesis, thereby guiding experimental efforts. Future research should leverage theoretical methods to explore the potential of this compound derivatives.
Density functional theory (DFT) calculations could be used to investigate the electronic properties of the molecule and its potential derivatives. researchgate.net For instance, the effect of substituents on the aromatic ring on the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies could be systematically studied to tune its redox potential and optical properties. nih.gov Such studies could guide the design of new molecules for applications in organic electronics or as components in redox-active materials.
The stereochemistry of this compound, which possesses a chiral center, is another important aspect to explore. Theoretical modeling could predict the conformational preferences of the molecule and how these might be influenced by derivatization. researchgate.net Experimental validation of these predictions could be achieved through the synthesis of enantiomerically pure derivatives and their characterization using techniques such as circular dichroism spectroscopy and X-ray crystallography. Understanding the stereochemical properties is crucial, as different enantiomers of a molecule can exhibit vastly different biological activities or material properties. Studies on related N-alkylated amphetamine analogs have shown that stereochemistry plays a critical role in their biological interactions. nih.govnih.gov
Q & A
Q. What strategies mitigate racemization in chiral derivatives during synthesis?
- Chiral Auxiliaries : Use (R)- or (S)-proline to enforce stereochemistry in reductive amination .
- Low-Temperature Quenching : Rapid cooling (−20°C) prevents epimerization post-reaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
